3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid

Beschreibung

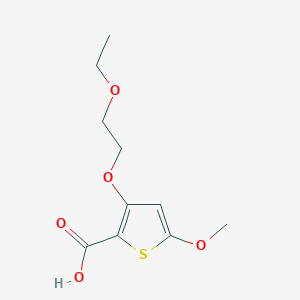

3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid (CAS: 1707581-43-8, molecular formula: C₁₀H₁₄O₅S, molecular weight: 246.28) is a substituted thiophene derivative featuring a carboxylic acid group at position 2, a methoxy group at position 5, and a 2-ethoxyethoxy side chain at position 3 of the thiophene ring . This compound is utilized as an intermediate in synthesizing pharmaceuticals and materials science applications due to its tunable electronic properties and functional group versatility .

Eigenschaften

Molekularformel |

C10H14O5S |

|---|---|

Molekulargewicht |

246.28 g/mol |

IUPAC-Name |

3-(2-ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C10H14O5S/c1-3-14-4-5-15-7-6-8(13-2)16-9(7)10(11)12/h6H,3-5H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

NPNIINVBBWVGMB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCOC1=C(SC(=C1)OC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Ethoxyethoxy)-5-Methoxythiophen-2-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Funktionalisierung eines Thiophenrings durch elektrophile Substitutionsreaktionen.

-

Schritt 1: Synthese von 5-Methoxythiophen-2-carbonsäure

- Ausgehend von Thiophen-2-carbonsäure kann die Methylierung mit Methanol und einem geeigneten Säurekatalysator durchgeführt werden.

- Reaktionsbedingungen: Rückfluss von Methanol mit einem Säurekatalysator wie Schwefelsäure.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(2-Ethoxyethoxy)-5-Methoxythiophen-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden, indem man Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln, indem man Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen können zusätzliche funktionelle Gruppen am Thiophenring einführen, indem man Reagenzien wie Halogene oder Nitroverbindungen verwendet.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; Reaktionsbedingungen milde Erwärmung.

Reduktion: Lithiumaluminiumhydrid; Reaktionsbedingungen wasserfreie Lösungsmittel, niedrige Temperatur.

Substitution: Halogene (z. B. Brom), Nitroverbindungen; Reaktionsbedingungen Raumtemperatur oder leicht erhöhte Temperaturen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Einführung von Halogen- oder Nitrogruppen in den Thiophenring.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Catalytic Reactions

The compound serves as an intermediate in the synthesis of thiophene derivatives, which are crucial in organic chemistry for creating various functional materials. It can be utilized in catalytic hydrogenation reactions, where it acts as a substrate for the formation of more complex organic molecules. For instance, recent studies have shown that thiophene derivatives can be effectively reduced to produce valuable intermediates for pharmaceuticals and agrochemicals .

Synthetic Utility

The versatility of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid allows it to be employed in the synthesis of various carboxylic acid derivatives. Its ability to undergo functional group transformations makes it a valuable building block in synthetic organic chemistry. The compound has been used in the development of novel synthetic pathways that enhance the efficiency of producing complex organic molecules .

Materials Science

Conductive Polymers

This compound is being explored for its application in the development of conductive polymers. Thiophene derivatives are known for their electrical conductivity and are used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into polymer matrices can improve the overall conductivity and stability of these materials .

Nanocomposites

The integration of this thiophene derivative into nanocomposite materials has shown promising results in enhancing mechanical properties and thermal stability. Studies have demonstrated that nanocomposites containing thiophene units exhibit improved performance characteristics, making them suitable for applications in flexible electronics and advanced coatings .

Medicinal Chemistry

Pharmaceutical Development

Research has identified potential applications of this compound in drug development. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents. Preliminary studies on its bioactivity have shown promise against certain types of cancer cells and bacterial strains, indicating its potential as a lead compound for further medicinal chemistry explorations .

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on specific cancer cell lines, revealing significant cytotoxicity at certain concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Another case study focused on the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that the compound exhibited notable inhibitory effects, suggesting its potential use as an antimicrobial agent .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Organic Synthesis | Catalytic hydrogenation | Effective substrate for complex molecule synthesis |

| Materials Science | Conductive polymers | Enhanced electrical conductivity |

| Medicinal Chemistry | Anticancer activity | Significant cytotoxicity against cancer cells |

| Medicinal Chemistry | Antimicrobial properties | Notable inhibition of pathogenic bacteria |

Wirkmechanismus

The mechanism of action of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like carboxylic acid and methoxy groups can influence its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene Carboxylic Acid Derivatives

Table 1: Structural and Physicochemical Comparisons

Functional Group Impact on Properties and Reactivity

Electron-Donating vs. In contrast, 5-chloro-3-sulfothiophene-2-carboxylic acid features a sulfonic acid group (strong electron-withdrawing), increasing acidity (pKa ~1–2) and water solubility .

Solubility and Lipophilicity: The 2-ethoxyethoxy chain in the target compound improves solubility in ethanol and DMSO compared to its methoxyethoxy analog (logP ~1.5 vs. ~0.8) . 5-(Methoxycarbonyl)thiophene-2-carboxylic acid exhibits moderate solubility in polar aprotic solvents due to its ester and carboxylic acid groups .

Biological Activity :

- Thiophene derivatives with sulfonamido groups (e.g., 3-methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic acid) show enhanced binding to enzymes like kinases, attributed to hydrogen bonding and steric interactions .

- Ethyl ester derivatives (e.g., ethyl 2-(2-chloroacetamido)-5-isopropylthiophene-3-carboxylate) are more lipophilic, favoring membrane permeability in prodrug designs .

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- The ethoxyethoxy chain in the target compound improves metabolic stability compared to shorter alkoxy chains, as observed in pharmacokinetic studies of related thiophene-based inhibitors .

- Sulfonic acid derivatives (e.g., 5-chloro-3-sulfothiophene-2-carboxylic acid) are prioritized in industrial applications due to their compliance with pharmacopeial standards (USP, EMA) .

Crystallographic Insights: X-ray studies of analogs like ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate reveal planar thiophene rings with hydrogen-bonded dimeric structures, influencing solid-state stability .

Biologische Aktivität

3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a methoxy group and an ethoxyethoxy group, contributing to its unique chemical properties. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various thiophene derivatives, including this compound. These compounds have shown promising activity against multidrug-resistant pathogens.

In Vitro Studies

A significant study utilized the broth microdilution method to evaluate the antimicrobial efficacy of this compound against several Gram-positive bacteria and fungi. The findings indicated that derivatives similar to this compound exhibited notable activity against strains such as Staphylococcus aureus and Candida auris, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL for certain derivatives .

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 64 | This compound |

| Candida auris | 16 | Derivative of thiophene-2-carboxylic acid |

| Escherichia coli | >128 | Not effective |

Anticancer Activity

The anticancer potential of thiophene derivatives has also been investigated. In cell culture models, particularly using A549 human lung cancer cells, certain derivatives demonstrated significant cytotoxic effects.

Case Study: A549 Cell Line

In tests conducted on the A549 cell line, compounds derived from thiophene structures exhibited IC50 values indicating effective inhibition of cancer cell proliferation. For instance, one study reported that a related compound showed an IC50 value of approximately 30 µM, suggesting potential for further development in cancer therapeutics .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.

- DNA Interaction : Some thiophene derivatives exhibit the ability to intercalate DNA, disrupting replication processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.